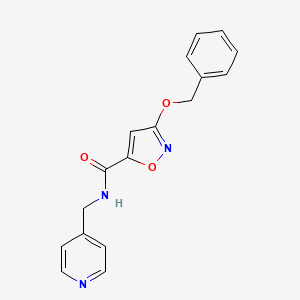
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, with the CAS number 1428363-44-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.32 g/mol
- Structure : The compound features an isoxazole ring, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes related to inflammation and metabolic disorders. For instance, derivatives of isoxazole have been shown to inhibit sphingomyelin synthase (SMS2), which is implicated in chronic inflammatory diseases such as atherosclerosis and fatty liver disease .
- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective properties. They may modulate neurotransmitter systems, particularly GABA receptors, potentially aiding in the treatment of cognitive disorders like Alzheimer's disease .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .
Pharmacokinetics
Pharmacokinetic studies on related compounds demonstrate favorable profiles:
- Oral Bioavailability : For instance, a related compound showed an oral bioavailability of 56%, indicating good absorption and systemic availability after administration .
- Metabolism and Excretion : Detailed studies are required to elucidate the metabolic pathways and excretion routes for this compound.
Case Study 1: Inhibition of Sphingomyelin Synthase
A study highlighted the efficacy of a compound structurally related to this compound in inhibiting SMS2 activity. The compound significantly reduced markers of chronic inflammation in db/db mice after oral dosing for six weeks .
Case Study 2: Neuroprotective Potential
Research has indicated that isoxazole derivatives can enhance cognitive functions by modulating GABA receptor activity. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that compounds with similar structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions them as potential candidates for developing new antibacterial agents .
Data Table: Summary of Biological Activities
科学的研究の応用
Pharmacological Applications
-
Anticancer Activity
- Research indicates that isoxazole derivatives, including 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, exhibit promising anticancer properties. Isoxazole compounds have been studied for their ability to inhibit various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- A study demonstrated that modifications in the isoxazole ring can enhance the potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
- Anti-inflammatory Effects
- Neuroprotective Properties
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the benzyloxy and pyridinylmethyl substituents through nucleophilic substitution or coupling reactions.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties and improving bioavailability .
- Case Study: Anticancer Mechanism
- Case Study: Neuroprotective Effects
特性
IUPAC Name |
3-phenylmethoxy-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(19-11-13-6-8-18-9-7-13)15-10-16(20-23-15)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPTBHHLOILDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













